Valylserine

Descripción general

Descripción

Valylserine (C₈H₁₆N₂O₄) is a dipeptide composed of valine and serine linked via a peptide bond. It shares its molecular formula and mass-to-charge ratio (m/z) with carboxymethyl lysine (CML), a post-translational modification product associated with aging and diabetes, which complicates its detection in analytical assays . It is also a metabolite in postbiotic formulations, where it contributes to inhibiting Streptococcus mutans biofilm formation . Commercially, it is available under synonyms like NSC 339921 and is marketed for research purposes .

Mecanismo De Acción

Target of Action

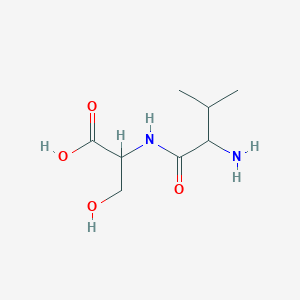

Valylserine is a dipeptide composed of valine and serine . It is an incomplete breakdown product of protein digestion or protein catabolism . Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond

Biochemical Pathways

This compound is involved in the metabolic pathway of protein digestion or protein catabolism . As a dipeptide, it represents an intermediate stage in the breakdown of proteins into their constituent amino acids. The exact downstream effects of this pathway depend on the specific metabolic needs and processes of the cell.

Actividad Biológica

Valylserine is a dipeptide composed of the amino acids valine and serine, with the chemical formula C₈H₁₆N₂O₄. This compound is of interest in various biological contexts, particularly due to its potential roles in metabolism, cellular signaling, and as a biomarker in certain diseases. This article explores the biological activity of this compound, supported by research findings and case studies.

This compound is a non-polar dipeptide that can influence protein structure and function. Its unique combination of hydrophobic (valine) and polar (serine) characteristics allows it to participate in various biochemical interactions. The molecular structure can be represented as follows:

- Molecular Formula : C₈H₁₆N₂O₄

- Molar Mass : 188.23 g/mol

1. Metabolic Role

This compound has been identified as a product of protein hydrolysis and is often found in serum samples alongside other metabolites. Its presence can indicate specific metabolic pathways that are active in the body, particularly those involving amino acid metabolism.

2. Potential Biomarker

Recent studies have suggested that this compound may serve as a biomarker for various health conditions. For instance, it has been associated with advanced glycation end products (AGEs), which are implicated in chronic diseases such as diabetes and cardiovascular disorders. The detection of this compound alongside carboxymethyl lysine (CML) in serum samples indicates its potential utility in assessing metabolic health .

Case Study: Serum Analysis

In a study analyzing serum samples from the British Regional Heart Study (BRHS), this compound was detected as an isobaric interference alongside CML. The study reported that separation of CML from this compound was successful in 97% of samples analyzed, suggesting that while this compound may complicate certain analytical methods, its presence is consistent across various populations .

| Parameter | CML Concentration | Lysine Concentration | Normalized CML/Lysine |

|---|---|---|---|

| Mean (μM) | 2.7 | 69 | 0.29 |

| Interquartile Range (μM) | 2.0–3.2 | 54–76 | NA |

| Limit of Quantification (μM) | 0.16 | 3789 | NA |

This table summarizes key findings related to CML and lysine concentrations, highlighting the analytical challenges posed by this compound.

This compound's biological activity may be attributed to several mechanisms:

- Protein Interaction : As a dipeptide, this compound can influence protein folding and stability, potentially affecting enzyme activity and receptor interactions.

- Cell Signaling : Dipeptides like this compound may play roles in cellular signaling pathways, possibly impacting processes such as inflammation or cell growth.

Clinical Implications

The detection of this compound in serum samples raises questions about its clinical significance:

- Cardiovascular Health : Given its association with AGEs, monitoring this compound levels could provide insights into cardiovascular risk.

- Metabolic Disorders : this compound may serve as a marker for metabolic dysregulation, warranting further investigation into its role in conditions like diabetes.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Valylserine with high purity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor coupling efficiency via ninhydrin or Kaiser tests. Purify via reverse-phase HPLC with a C18 column and characterize using ESI-MS and H/C NMR spectroscopy. Ensure reproducibility by documenting solvent ratios (e.g., acetonitrile/water gradients) and retention times .

Q. How can researchers validate the structural identity of this compound when spectroscopic data conflicts with literature?

- Methodological Answer : Cross-validate using multiple analytical techniques (e.g., FTIR for functional groups, X-ray crystallography for 3D structure). Compare observed H NMR shifts with computational models (e.g., DFT calculations). If discrepancies persist, re-examine synthetic conditions (e.g., pH, temperature) and consult structural databases like PubChem or UniProt for updated reference data .

Q. What are the best practices for designing a stability study of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline. Sample aliquots at timed intervals (0h, 24h, 48h) and analyze degradation via HPLC-UV. Include positive controls (e.g., hydrolyzed this compound) and statistical validation (e.g., ANOVA for inter-group variance) .

Q. How should researchers address low yields in this compound synthesis?

- Methodological Answer : Optimize reaction stoichiometry (e.g., excess amino acid coupling agents) and deprotection steps (e.g., TFA concentration). Use DOE (Design of Experiments) to identify critical variables (e.g., solvent polarity, reaction time). Document failed attempts in supplementary materials to guide troubleshooting .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Prioritize NMR (H, C) for backbone conformation, ESI-MS for molecular weight confirmation, and CD spectroscopy for secondary structure in solution. Assign peaks using reference tables (e.g., Biological Magnetic Resonance Data Bank) and report chemical shifts with ±0.01 ppm precision .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets, and what validation experiments are required?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors (e.g., peptide transporters). Validate predictions via SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic parameters. Cross-reference with mutagenesis studies to confirm key residues .

Q. What strategies resolve contradictory in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, half-life) to assess metabolic stability. Use isotopic labeling (C-Valylserine) to track tissue distribution. If in vitro activity lacks in vivo translation, explore prodrug modifications or co-administration with absorption enhancers .

Q. How do researchers design a mechanistic study to elucidate this compound’s role in cellular signaling pathways?

- Methodological Answer : Employ siRNA knockdown/CRISPR-Cas9 to silence candidate pathways (e.g., MAPK/ERK). Use phospho-specific antibodies in Western blotting to monitor activation states. Validate findings with pathway-specific inhibitors and rescue experiments. Ensure statistical power via sample size calculations (e.g., G*Power software) .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC/IC. Use Bayesian hierarchical models for heterogeneous data. Report confidence intervals and effect sizes (e.g., Cohen’s d). For high-throughput data, apply machine learning (e.g., random forests) to identify predictors of response .

Q. How can researchers integrate multi-omics data to explore this compound’s systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Validate hypotheses with targeted assays (e.g., qPCR for gene expression). Address batch effects via ComBat normalization .

Q. Guidance for Data Presentation

- Tables : Include retention times (HPLC), spectroscopic peaks (NMR), and kinetic constants (e.g., , ). Use SI units and ± SD for replicates .

- Figures : Label axes with compound names (no abbreviations) and error bars. For structural diagrams, follow IUPAC conventions .

Q. Ethical and Reproducibility Standards

- Disclose synthetic routes and analytical parameters in supplementary materials.

- Cite primary literature for established protocols and avoid non-peer-reviewed sources (e.g., ) .

Comparación Con Compuestos Similares

Structural Isomers: Valylserine vs. Serylvaline

This compound and serylvaline are structural isomers, both with the formula C₈H₁₆N₂O₄ but differing in amino acid sequence (Val-Ser vs. Ser-Val). These isomers co-elute in high-performance liquid chromatography–mass spectrometry (HPLC-MS) methods, complicating the quantification of CML in serum and plasma samples. In 97% of samples, this compound is separable from CML, but in 3% of cases, co-elution persists, leading to analytical interference .

Functional Dipeptides: Valyllysine and Valyltyrosine

Valyllysine (C₁₁H₂₃N₃O₃) and valyltyrosine (C₁₄H₁₉N₂O₅) are dipeptides with distinct functional roles. Valyltyrosine, linked to tyrosine, is implicated in peptide synthesis and commercial research .

Metabolic Role Compared to Other Dipeptides

This compound is uniquely associated with neonatal jaundice metabolism. In contrast, dipeptides like threonylglycine and glutamylserine are linked to lipid metabolism and oxidative stress responses. This compound’s upregulation post-phototherapy highlights its specificity in neonatal bilirubin clearance pathways .

Analytical Challenges and Research Implications

This compound’s isobaric nature with CML necessitates advanced separation techniques, such as optimized HPLC gradients, to avoid false positives in clinical assays . Its role as a postbiotic metabolite further underscores its biochemical relevance, distinguishing it from non-functional isomers like serylvaline .

Propiedades

Número CAS |

13588-94-8 |

|---|---|

Fórmula molecular |

C8H16N2O4 |

Peso molecular |

204.22 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 |

Clave InChI |

STTYIMSDIYISRG-WDSKDSINSA-N |

SMILES |

CC(C)C(C(=O)NC(CO)C(=O)O)N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(CO)C(=O)O)N |

Descripción física |

Solid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.